Penflutizide
Overview
Description
Penflutizide is a thiazide diuretic drug, which is a Na±Cl- symport inhibitor . It has been shown to have a high potency to photooxidize lipids . The molecular formula of Penflutizide is C13H18F3N3O4S2 .
Molecular Structure Analysis
Penflutizide has a molecular formula of C13H18F3N3O4S2, an average mass of 401.425 Da, and a monoisotopic mass of 401.069092 Da . A chemical structure of a molecule includes the arrangement of atoms and the chemical bonds that hold the atoms together .
Scientific Research Applications
Cancer Therapy
Penflutizide, as part of the diphenylbutylpiperidine class of antipsychotic drugs, has shown promising applications in cancer therapy. Research indicates that these compounds, including Penflutizide, are potent inhibitors of dopamine D2 receptors and calcium channels. Epidemiological data suggest a lower incidence of certain types of cancer, such as respiratory, prostate, and bladder cancers, among patients treated with these antipsychotics. Furthermore, these compounds have been observed to inhibit cancer cell proliferation across various types, including melanoma, lung carcinoma, breast cancer, and others. They induce apoptosis, suppress metastasis, and may act synergistically with existing chemotherapeutic agents. Notably, Penflutizide's cytotoxic activity is selective for dividing cells, making it a promising anti-cancer agent (Shaw, Srivastava, & Srivastava, 2019).
Mechanism of Action in Cancer Therapy
Penflutizide, among other psychotropic drugs, has demonstrated significant cytotoxic activity in various cancer cell lines. This activity is linked to its effect on mitochondrial and lysosomal compartments. In particular, Penflutizide causes mitochondrial membrane depolarization and induces phospholipidosis, suggesting a disruption of mitochondrial and lysosomal function as a mechanism of its anti-cancer activity. This dual targeting of lysosomes and mitochondria offers a new therapeutic approach for cancers, especially those resistant to apoptosis (Varalda et al., 2020).
Leukemia Treatment
Penflutizide has also been studied for its effect on acute myeloid leukemia (AML), a cancer where chemotherapy remains the primary treatment. It has been found to exert oncostatic effects on various solid tumors and induces apoptosis and autophagy in AML cells. Penflutizide's mechanism involves the activation of protein phosphatase 2A (PP2A), suppressing Akt and MAPK activities, and augmenting intracellular ROS levels, critical for its induced autophagic response. This provides a rationale for using Penflutizide as a PP2A activator in AML treatment, and its combination with an autophagy inhibitor may be a novel strategy for treating AML (Wu et al., 2019).
properties
IUPAC Name |
1,1-dioxo-3-pentyl-6-(trifluoromethyl)-3,4-dihydro-2H-1λ6,2,4-benzothiadiazine-7-sulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18F3N3O4S2/c1-2-3-4-5-12-18-9-6-8(13(14,15)16)10(24(17,20)21)7-11(9)25(22,23)19-12/h6-7,12,18-19H,2-5H2,1H3,(H2,17,20,21) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKHXXQAIVSMYIS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1NC2=C(C=C(C(=C2)C(F)(F)F)S(=O)(=O)N)S(=O)(=O)N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18F3N3O4S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3048815 | |
Record name | Penflutizide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3048815 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
401.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Penflutizide | |
CAS RN |
1766-91-2 | |
Record name | Penflutizide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1766-91-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Penflutizide [INN:JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001766912 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Penflutizide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3048815 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Penflutizide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.624 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | PENFLUTIZIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/91NGD0O6FZ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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